molecular formula C16H13F2NO B5386065 1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE

1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B5386065
M. Wt: 273.28 g/mol
InChI Key: DTRCPFWUKKBUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE is a synthetic organic compound characterized by the presence of a difluorobenzoyl group attached to a dihydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE typically involves the acylation of 2-methyl-2,3-dihydro-1H-indole with 3,5-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the difluorobenzoyl group with the nucleophile .

Scientific Research Applications

1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The difluorobenzoyl group can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modifying their activity. The indole core may also interact with biological targets, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms on the benzoyl group, which can influence its reactivity and interactions with biological targets. The combination of the difluorobenzoyl group and the indole core also provides a distinct set of chemical and biological properties .

Properties

IUPAC Name

(3,5-difluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO/c1-10-6-11-4-2-3-5-15(11)19(10)16(20)12-7-13(17)9-14(18)8-12/h2-5,7-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRCPFWUKKBUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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